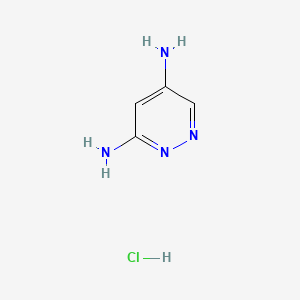![molecular formula C7H7ClN4O2 B6609168 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2866335-28-4](/img/structure/B6609168.png)
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride (3APCPH) is an important compound used in various scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. 3APCPH is a heterocyclic compound, which is composed of five nitrogen atoms, two oxygen atoms and one hydrogen atom. It is used in the synthesis of various drugs and chemicals, and its mechanism of action has been studied extensively.
科学的研究の応用
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is widely used in various scientific and medical applications. It is used in the synthesis of drugs and chemicals, and is used in the synthesis of various pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid. In addition, this compound is used in the synthesis of various polymers, such as polyurethanes and polyimides. Furthermore, it is used in the synthesis of various catalysts and catalytic systems.
作用機序
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a variety of effects, including the inhibition of acetylcholinesterase, the stimulation of nerve growth factor release, the stimulation of nerve growth and repair, the inhibition of inflammation, and the inhibition of platelet aggregation. In addition, this compound has been found to have anticonvulsant, anti-anxiety, and anti-depressant effects.
実験室実験の利点と制限
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound and is widely available. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a relatively toxic compound and should be handled with caution. In addition, it can react with other compounds and should be used with care.
将来の方向性
There are several potential future directions for 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride. It has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has potential applications in the treatment of inflammation, pain, and other conditions. Furthermore, it has potential applications in the synthesis of new drugs and chemicals. Finally, it has potential applications in the synthesis of polymers and catalysts.
合成法
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can be synthesized by several methods, including the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with hydrochloric acid, the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with phosphorus oxychloride, and the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with bromine. The most common method is the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with hydrochloric acid. This reaction produces this compound in a yield of around 80%.
特性
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQPTNEVDMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
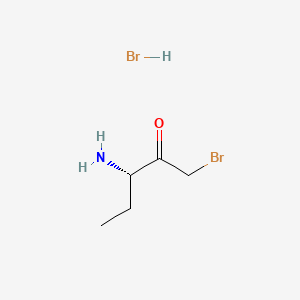
![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
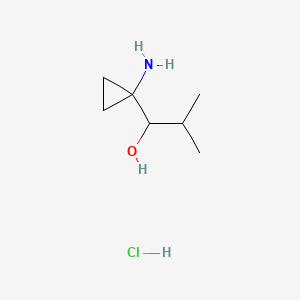

![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)

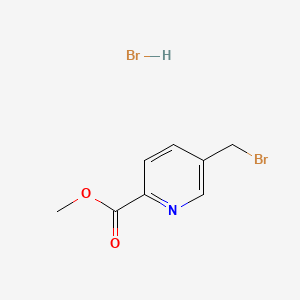
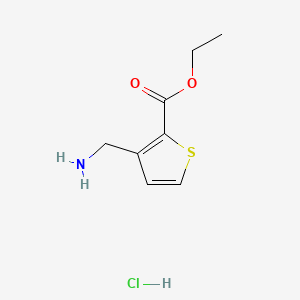

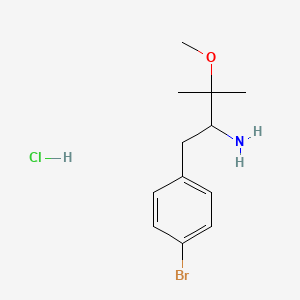
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)

